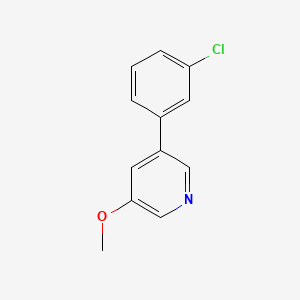

3-(3-Chlorophenyl)-5-methoxypyridine

Übersicht

Beschreibung

3-(3-Chlorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-chlorophenyl group and a methoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and 5-methoxypyridine.

Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 3-(3-Chlorophenyl)-5-methoxypyridine. This compound has shown efficacy against various pathogens, including bacteria and viruses.

- Mechanism of Action : The compound's mechanism involves interference with microbial cell wall synthesis and inhibition of nucleic acid synthesis, which are critical for microbial growth and replication.

- Case Study : A study demonstrated that derivatives of methoxypyridine exhibited significant activity against classical swine fever virus and border disease virus, indicating potential applications in veterinary medicine .

Anticancer Properties

The anticancer potential of this compound has been explored through various research initiatives.

- Cytotoxicity : Compounds containing the methoxypyridine scaffold have been evaluated for their cytotoxic effects on several cancer cell lines, including human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116). The results indicated a notable cytotoxic effect, suggesting that these compounds could serve as lead candidates for anticancer drug development .

- Data Table : Below is a summary of cytotoxicity findings from selected studies:

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated, particularly in the context of neurodegenerative diseases.

- Alzheimer's Disease : Research indicates that methoxypyridine derivatives can inhibit the formation of amyloid-beta (Aβ42), a key player in Alzheimer's pathology. The integration of the methoxypyridine motif within therapeutic scaffolds has shown improved activity in preventing Aβ42 aggregation .

- Case Study : A specific study demonstrated that a series of methoxypyridine derivatives exhibited enhanced inhibition of Aβ42 production compared to their non-methoxy counterparts, suggesting a promising avenue for drug development targeting Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound has been characterized through various assays.

- Enzyme Inhibition : The compound has been shown to selectively inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative disorders. The inhibition constants (IC50 values) for these enzymes indicate a strong potential for therapeutic applications in treating conditions like Parkinson's disease and Alzheimer's .

- Data Table : The following table summarizes the enzyme inhibition activities:

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-Chlorophenyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

5-Methoxypyridine: Lacks the 3-chlorophenyl group, resulting in different chemical properties.

3-(3-Chlorophenyl)-5-methylpyridine: Substitution of the methoxy group with a methyl group alters its electronic properties.

Uniqueness

3-(3-Chlorophenyl)-5-methoxypyridine is unique due to the presence of both the 3-chlorophenyl and methoxy groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-(3-Chlorophenyl)-5-methoxypyridine is an organic compound with notable biological activities, making it a focus of interest in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a methoxy group and a chlorophenyl group, contributing to its unique chemical reactivity and potential therapeutic applications.

- Chemical Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

- Solubility : Insoluble in water; soluble in DMSO (5 mg/ml), ethanol (1 mg/ml), and methanol (10 mg/ml) .

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and methoxy substituents allows for diverse chemical reactions, which can modulate biological pathways. For instance, studies have shown that this compound can influence oxidative phosphorylation processes, essential for energy production in cells .

Biological Activities

- Anticonvulsant and Analgesic Activities : Research has indicated that derivatives of this compound exhibit potential anticonvulsant and analgesic properties. These activities are particularly relevant in developing treatments for neurological disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, indicating potential applications in treating conditions like Alzheimer's disease .

Study 1: Anticonvulsant Activity

In a study evaluating a series of pyridine derivatives, including this compound, researchers found that certain derivatives exhibited significant anticonvulsant effects in animal models. The mechanism was linked to the modulation of neurotransmitter systems, particularly involving GABAergic pathways.

Study 2: Antimicrobial Screening

A comparative study on structurally similar compounds revealed that those with the chlorophenyl substitution showed enhanced antibacterial activity. The study utilized standard agar diffusion methods to assess the effectiveness against multiple bacterial strains, highlighting the importance of substituent positioning on biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticonvulsant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| 3-(4-Chlorophenyl)-5-methoxypyridine | High | Strong | Yes |

| 6-(3-Chlorophenyl)-5-methoxy-pyridine-2-carboxylic acid | Low | Moderate | No |

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKYBRUMFDLSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742951 | |

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-84-8 | |

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.